Cas no 943749-57-3 (6-bromo-2,4-dihydro-1H-isoquinolin-3-one)

6-bromo-2,4-dihydro-1H-isoquinolin-3-one structure
943749-57-3 structure
Nom du produit:6-bromo-2,4-dihydro-1H-isoquinolin-3-one
Numéro CAS:943749-57-3
Le MF:C9H8BrNO
Mégawatts:226.06992149353
MDL:MFCD26127257
CID:2662259
PubChem ID:59300353

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Propriétés chimiques et physiques

Nom et identifiant

    • 6-bromo-1,4-dihydro-2H-isoquinolin-3-one
    • 6-bromo-1,4-dihydroisoquinolin-3(2H)-one
    • 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one
    • 6-bromo-2,4-dihydro-1H-isoquinolin-3-one
    • SY263246
    • 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone
    • 3(2H)-Isoquinolinone, 6-bromo-1,4-dihydro-
    • 6-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
    • CS-0040551
    • 6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
    • CZALQHYWGITYHK-UHFFFAOYSA-N
    • F53175
    • EN300-2010259
    • MFCD26127257
    • SCHEMBL1852665
    • AKOS023824105
    • Z1813375979
    • 943749-57-3
    • KS-9120
    • DB-207416
    • MDL: MFCD26127257
    • Piscine à noyau: 1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12)
    • La clé Inchi: CZALQHYWGITYHK-UHFFFAOYSA-N
    • Sourire: O=C1CC2C(=CC=C(C=2)Br)CN1

Propriétés calculées

  • Qualité précise: 224.97893 g/mol
  • Masse isotopique unique: 224.97893 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 0
  • Complexité: 195
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.4
  • Surface topologique des pôles: 29.1
  • Poids moléculaire: 226.07

6-bromo-2,4-dihydro-1H-isoquinolin-3-one PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB543665-1g
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; .
943749-57-3 95%
1g
€1017.70 2025-02-19
abcr
AB543665-100 mg
6-Bromo-1,4-dihydroisoquinolin-3(2H)-one, 95%; .
943749-57-3 95%
100mg
€423.00 2023-06-14
Enamine
EN300-2010259-1.0g
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
943749-57-3 95%
1.0g
$846.0 2023-07-06
Enamine
EN300-2010259-5.0g
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
943749-57-3 95%
5.0g
$3512.0 2023-07-06
Enamine
EN300-2010259-0.25g
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
943749-57-3 95%
0.25g
$419.0 2023-09-16
Enamine
EN300-2010259-0.05g
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
943749-57-3 95%
0.05g
$197.0 2023-09-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CK194-100mg
6-bromo-2,4-dihydro-1H-isoquinolin-3-one
943749-57-3 95%
100mg
885.0CNY 2021-07-15
Enamine
EN300-2010259-5g
6-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
943749-57-3 95%
5g
$3512.0 2023-09-16
Chemenu
CM367360-250mg
6-Bromo-2,4-dihydro-1H-isoquinolin-3-one
943749-57-3 95%+
250mg
$*** 2023-03-30
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02794-1g
6-bromo-1,4-dihydroisoquinolin-3(2H)-one
943749-57-3 95%
1g
$560 2023-09-07

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Pyrophosphoric acid ;  10 min, 160 °C
Référence
Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Pyrophosphoric acid ;  10 min, 160 °C
Référence
Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer
, United States, , ,

Synthetic Routes 3

Conditions de réaction
Référence
Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers
, United States, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Oxygen ;  15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7, cooled
Référence
Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Pyrophosphoric acid ;  10 min, 160 °C
Référence
Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer
, United States, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Phosphoric acid ,  Oxygen ;  15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Référence
Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers
, World Intellectual Property Organization, , ,

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Raw materials

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Preparation Products

6-bromo-2,4-dihydro-1H-isoquinolin-3-one Littérature connexe

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:943749-57-3)6-bromo-2,4-dihydro-1H-isoquinolin-3-one
A1067198
Pureté:99%/99%
Quantité:250mg/1g
Prix ($):150.0/508.0